ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene
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Overview
Description
The compound “ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene” is a complex mixture of several organic compounds, each with unique properties and applications. These compounds include ethene, (5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene, prop-1-ene, prop-2-enenitrile, and styrene. Each of these components plays a significant role in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Ethene: The process involves heating these hydrocarbons to high temperatures (800-900°C) to break them down into smaller molecules, including ethene .
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(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: : This compound can be synthesized through the Diels-Alder reaction, where cyclopentadiene reacts with ethylene to form the bicyclic structure. The reaction typically occurs at elevated temperatures and may require a catalyst .
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Prop-1-ene: It can also be produced via the catalytic dehydrogenation of propane .
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Prop-2-enenitrile: The process involves reacting propylene with ammonia and oxygen in the presence of a catalyst at high temperatures .
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Styrene: : Styrene is produced through the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of a catalyst to remove hydrogen atoms and form styrene .
Industrial Production Methods
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Industrial synthesis may involve large-scale Diels-Alder reactions with appropriate catalysts and reaction conditions.
Prop-1-ene: Produced through steam cracking and catalytic dehydrogenation processes.
Prop-2-enenitrile: Produced via ammoxidation of propylene in large-scale reactors.
Styrene: Produced through the dehydrogenation of ethylbenzene in industrial reactors.
Chemical Reactions Analysis
Types of Reactions
Ethene: Undergoes addition reactions, such as hydrogenation, halogenation, and polymerization.
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Participates in Diels-Alder reactions and can undergo hydrogenation and oxidation.
Prop-1-ene: Undergoes addition reactions, polymerization, and oxidation.
Prop-2-enenitrile: Undergoes polymerization, hydrolysis, and addition reactions.
Styrene: Undergoes polymerization, oxidation, and addition reactions.
Major Products Formed
Ethene: Polyethylene, ethylene oxide, ethanol.
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Various bicyclic compounds.
Prop-1-ene: Polypropylene, propylene oxide.
Prop-2-enenitrile: Polyacrylonitrile, acrylamide.
Styrene: Polystyrene, styrene-butadiene rubber.
Scientific Research Applications
Chemistry
Ethene: Used as a precursor for various chemicals and polymers.
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Studied for its unique bicyclic structure and reactivity.
Prop-1-ene: Used in the production of polypropylene and other chemicals.
Prop-2-enenitrile: Used in the production of synthetic fibers and resins.
Styrene: Used in the production of polystyrene and other polymers.
Biology and Medicine
Ethene: Studied for its role as a plant hormone.
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Investigated for potential pharmaceutical applications.
Prop-1-ene: Limited biological applications.
Prop-2-enenitrile: Studied for its toxicological effects.
Styrene: Investigated for its potential health effects and toxicity.
Industry
Ethene: Widely used in the production of plastics and chemicals.
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Used in specialty chemical production.
Prop-1-ene: Used in the production of plastics and chemicals.
Styrene: Used in the production of plastics and synthetic rubber.
Mechanism of Action
Ethene
Ethene acts as a plant hormone by binding to specific receptors and triggering a cascade of biochemical reactions that regulate growth and development .
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene
The mechanism of action involves its unique bicyclic structure, which allows it to participate in various chemical reactions .
Prop-1-ene
Prop-1-ene undergoes polymerization through the action of catalysts, forming long polymer chains .
Prop-2-enenitrile
Prop-2-enenitrile acts as a monomer in polymerization reactions, forming polyacrylonitrile .
Styrene
Styrene undergoes polymerization through free-radical mechanisms, forming polystyrene .
Comparison with Similar Compounds
Similar Compounds
Ethene: Similar to ethane, acetylene.
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Similar to norbornene.
Prop-1-ene: Similar to ethylene, butylene.
Prop-2-enenitrile: Similar to acrylamide, methacrylonitrile.
Styrene: Similar to ethylbenzene, vinyl toluene.
Uniqueness
Ethene: Unique as the simplest alkene and a key precursor in the chemical industry.
(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene: Unique for its bicyclic structure and reactivity.
Prop-1-ene: Unique for its role in producing polypropylene.
Prop-2-enenitrile: Unique for its use in producing synthetic fibers.
Styrene: Unique for its role in producing polystyrene and synthetic rubber.
Properties
CAS No. |
32069-92-4 |
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Molecular Formula |
C25H33N |
Molecular Weight |
347.5 g/mol |
IUPAC Name |
ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene;prop-2-enenitrile;styrene |
InChI |
InChI=1S/C9H12.C8H8.C3H3N.C3H6.C2H4/c1-2-8-5-7-3-4-9(8)6-7;1-2-8-6-4-3-5-7-8;1-2-3-4;1-3-2;1-2/h2-4,7,9H,5-6H2,1H3;2-7H,1H2;2H,1H2;3H,1H2,2H3;1-2H2/b8-2+;;;; |
InChI Key |
UTGAZGXJNFYUMS-KIOYDOPLSA-N |
Isomeric SMILES |
CC=C.C/C=C/1\CC2CC1C=C2.C=C.C=CC#N.C=CC1=CC=CC=C1 |
Canonical SMILES |
CC=C.CC=C1CC2CC1C=C2.C=C.C=CC#N.C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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